Veranisatin A
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Overview
Description
Veranisatin A is a terpene lactone, a class of prenol lipids containing a lactone ring . It is an extremely weak basic (essentially neutral) compound .
Synthesis Analysis
Veranisatin A is isolated from star anise (Illicium verum HOOK. fil., Illiciaceae) . It is one of the three neurotropic sesquiterpenoids, along with veranisatins B and C .Molecular Structure Analysis
The molecular formula of Veranisatin A is C16H22O8 . Its molecular weight is 342.34 . The structure of Veranisatin A includes a lactone ring .Chemical Reactions Analysis
Veranisatins, including Veranisatin A, are characteristic of the star anise genus and are extremely rare in other plants .Physical And Chemical Properties Analysis
Veranisatin A has a boiling point of 597.9±50.0 °C (Predicted) and a density of 1.51±0.1 g/cm3 (Predicted) . Its pKa is 11.62±0.70 (Predicted) .Scientific Research Applications
Neuroprotective Effects : Veranisatin A has been identified as a potent inhibitor in both housefly-head and rat-brain membranes, suggesting its neuroprotective potential. It was found to be the most potent inhibitor with significant activity, indicating its potential application in neurological disorders or as a neuroprotective agent (Kuriyama et al., 2002).
Cytotoxic Activities : A study on the fruits of Illicium simonsii, which includes Veranisatin A, showed strong inhibitory activities against the growth of NCI-H460 and SMMC-7721 cells. This suggests that Veranisatin A may have applications in cancer research, particularly in understanding and developing treatments for certain types of cancer (Yin et al., 2012).
properties
CAS RN |
153445-92-2 |
---|---|
Product Name |
Veranisatin A |
Molecular Formula |
C16H22O8 |
Molecular Weight |
342.34 g/mol |
IUPAC Name |
5,7,11-trihydroxy-7-(methoxymethyl)-2-methylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione |
InChI |
InChI=1S/C16H22O8/c1-8-3-4-16(21)13(8)5-9(24-11(18)10(13)17)15(20,7-22-2)14(16)6-23-12(14)19/h8-10,17,20-21H,3-7H2,1-2H3 |
InChI Key |
LXPKORXZVZPYLY-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C13CC(C(C24COC4=O)(COC)O)OC(=O)C3O)O |
Canonical SMILES |
CC1CCC2(C13CC(C(C24COC4=O)(COC)O)OC(=O)C3O)O |
melting_point |
181-182°C |
Other CAS RN |
153445-92-2 |
physical_description |
Solid |
synonyms |
veranisatin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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